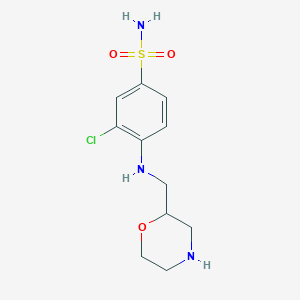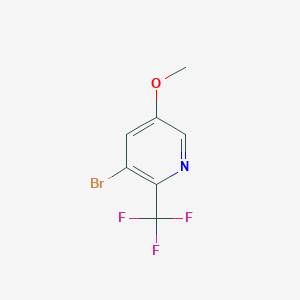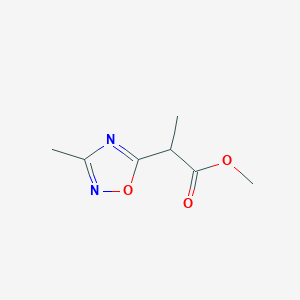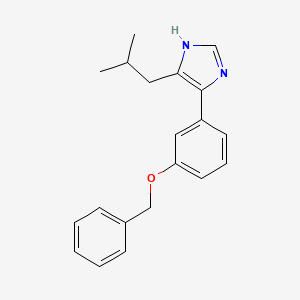![molecular formula C12H17BrN2O4S B13880154 5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a pyridine ring, and a sulfonamide group, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxypyridine: This compound shares the bromine and pyridine moieties but lacks the sulfonamide group.
5-Bromo-2-ethoxypyridine: Similar in structure but with an ethoxy group instead of the oxan-4-yl group.
Uniqueness
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets.
特性
分子式 |
C12H17BrN2O4S |
|---|---|
分子量 |
365.25 g/mol |
IUPAC名 |
5-bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H17BrN2O4S/c13-11-7-10(20(14,16)17)8-15-12(11)19-6-3-9-1-4-18-5-2-9/h7-9H,1-6H2,(H2,14,16,17) |
InChIキー |
PVSWVJGSSOZNAR-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1CCOC2=C(C=C(C=N2)S(=O)(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)


![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)










